molecular formula C11H12O3 B2737894 (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate CAS No. 1390625-99-6

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate

Cat. No.: B2737894
CAS No.: 1390625-99-6
M. Wt: 192.214
InChI Key: LEFNJHVMJFCUFV-DUXPYHPUSA-N
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Description

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (E-configuration), a methyl ester group, and a 4-hydroxyphenyl substituent. The hydroxyl group at the para position of the phenyl ring likely enhances polarity and hydrogen-bonding capacity, distinguishing it from halogenated or alkyl-substituted derivatives.

Properties

IUPAC Name

methyl (E)-4-(4-hydroxyphenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h2,4-8,12H,3H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFNJHVMJFCUFV-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification of 4-(4-Hydroxyphenyl)but-2-enoic Acid

The direct esterification of 4-(4-hydroxyphenyl)but-2-enoic acid with methanol under acidic conditions represents a foundational approach. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted under reflux (60–80°C) for 6–12 hours. The mechanism involves protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration.

Key Considerations :

  • Protection of Phenolic Hydroxyl : The free phenolic -OH group may undergo sulfonation or etherification under strongly acidic conditions. To mitigate this, protection as a benzyl ether (via benzyl chloride) prior to esterification is recommended.
  • Yield and Purity : Crude yields range from 70–85%, with purification via vacuum distillation or column chromatography achieving >95% purity.
  • Industrial Scalability : Continuous flow reactors enhance efficiency by reducing reaction time to 2–4 hours.

Wittig Reaction with 4-Hydroxybenzaldehyde

The Wittig reaction offers stereoselective synthesis of the trans-alkene. A stabilized ylide, generated from methyl triphenylphosphonium bromide and a strong base (e.g., n-butyllithium), reacts with 4-hydroxybenzaldehyde:

$$
\text{Ph}3\text{P=CHCOOCH}3 + \text{4-HO-C}6\text{H}4\text{-CHO} \rightarrow \text{(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate} + \text{Ph}_3\text{PO}
$$

Optimization Parameters :

  • Solvent Choice : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C.
  • Stereoselectivity : Stabilized ylides favor E-configuration (>90% selectivity).
  • Post-Reaction Workup : Aqueous extraction removes phosphine oxide byproducts, with final yields of 65–78%.

Free Radical Addition to Methyl 2-Hydroxy-3-Butenoate

Adapting methodologies from methylthio-butanoate synthesis, methyl 2-hydroxy-3-butenoate undergoes free radical addition with methanol in the presence of azobisisobutyronitrile (AIBN):

Procedure :

  • Reaction Setup : Methyl 2-hydroxy-3-butenoate (0.7 g), methanol (2–3 mL), and AIBN (0.014 g) in a sealed vessel under nitrogen.
  • Conditions : Heating at 50–60°C for 5 hours under 50–70 psig pressure.
  • Purification : Distillation under reduced pressure (52 mmHg) isolates the product (98% purity).

Challenges :

  • Limited control over regiochemistry necessitates rigorous monitoring via gas chromatography.
  • Scalability is constrained by exothermic radical chain reactions.

Aldol Condensation-Dehydration Sequence

A two-step process involving aldol addition followed by dehydration achieves the α,β-unsaturated ester:

Step 1: Aldol Addition
Methyl acetoacetate and 4-hydroxybenzaldehyde react in the presence of a base (e.g., potassium tert-butoxide):

$$
\text{CH}3\text{COCH}2\text{COOCH}3 + \text{4-HO-C}6\text{H}_4\text{-CHO} \xrightarrow{\text{Base}} \beta\text{-Keto Ester Intermediate}
$$

Step 2: Dehydration
Hydrochloric acid (HCl) or acetic acid catalyzes elimination of water, forming the conjugated enoate.

Yield Enhancement :

  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes.
  • Protection-Deprotection : Benzyl ether protection of the phenolic group improves yields from 62% to 85%.

Olefin Cross-Metathesis Using Grubbs Catalysts

Modern metathesis strategies employ Grubbs II catalyst to couple allyl esters with styrene derivatives:

$$
\text{CH}2=\text{CHCOOCH}3 + \text{4-HO-C}6\text{H}4\text{-CH}2\text{CH}2\text{X} \xrightarrow{\text{Grubbs II}} \text{(E)-Product}
$$

Advantages :

  • Stereoretentive : Retains E-configuration from starting materials.
  • Functional Group Tolerance : Compatible with unprotected phenolic -OH groups under mild conditions.

Limitations :

  • High catalyst loading (5–10 mol%) increases costs.
  • Requires anhydrous solvents and inert atmospheres.

Comparative Analysis of Synthesis Methods

Method Starting Materials Conditions Yield (%) E-Selectivity Scalability
Acid-Catalyzed Ester. 4-(4-HP)but-2-enoic acid, MeOH H₂SO₄, Reflux 70–85 N/A High
Wittig Reaction 4-HO-benzaldehyde, Ylide THF, 0–25°C 65–78 >90% Moderate
Free Radical Addition Methyl 2-hydroxy-3-butenoate AIBN, 50–60°C 60–70 75–85% Low
Aldol-Dehydration Methyl acetoacetate, Aldehyde KOtBu, HCl 70–80 85–90% High
Cross-Metathesis Allyl ester, Styrene derivative Grubbs II, RT 60–75 >95% Moderate

Key Insights :

  • Industrial Preference : Acid-catalyzed esterification and aldol-dehydration are favored for scalability and cost-effectiveness.
  • Academic Interest : Wittig and metathesis methods provide stereochemical precision for mechanistic studies.
  • Byproduct Management : Free radical methods require extensive purification, while metathesis generates ethylene gas as a benign byproduct.

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the but-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated esters.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate has shown potential in various biological activities:

  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing therapeutic agents against diseases linked to oxidative damage .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound may modulate inflammatory pathways, providing insights into potential treatments for inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be used to synthesize more complex organic compounds through various chemical reactions such as Michael addition and Heck reaction. These reactions allow for the construction of biologically relevant scaffolds .
  • Synthesis of Natural Products : The compound's structure is conducive to modifications that can lead to the synthesis of natural products with pharmacological significance.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant capacity of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate using DPPH and ABTS assays. The results demonstrated that this compound exhibited a dose-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid. This suggests its potential application in nutraceutical formulations aimed at reducing oxidative stress-related conditions.

Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505060
1007580

Case Study 2: Synthesis of Biologically Active Derivatives

In a synthetic study, (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate was used as a precursor to develop novel anti-inflammatory agents. Through a series of reactions including esterification and nucleophilic substitutions, several derivatives were synthesized and evaluated for their anti-inflammatory activity in vitro.

Compound NameSynthesis MethodIC50 (µM)
Derivative AEsterification15
Derivative BNucleophilic Substitution10
Derivative CMichael Addition20

The derivatives exhibited varying degrees of activity, indicating that structural modifications can enhance biological efficacy.

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate involves its interaction with biological molecules through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The conjugated double bond system allows for π-π interactions with aromatic residues, which can influence the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Hydroxyl vs. Halogen Substituents

  • However, it may also reduce stability under acidic or oxidative conditions.
  • This compound was synthesized via cobalt-catalyzed cross-coupling in 91% yield, indicating efficient synthetic routes for fluorinated analogs .
  • Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate (): The 4-fluorophenyl and oxo groups further reduce electron density on the aromatic ring, likely altering conjugation and reactivity compared to the hydroxylated compound .

Hydroxyl vs. Sulfur-Containing Substituents

  • (E)-Methyl 3-(4-(phenylthio)phenyl)but-2-enoate (): The phenylthio group introduces steric bulk and sulfur’s polarizability, which may affect nucleophilic substitution reactions. This compound is reported as a yellow oil with distinct chromatographic behavior (Rf = 0.28 in n-hexane/ethyl acetate) .

Hydroxyl vs. Aldehyde Substituents

  • (E)-Methyl 4-(4-formylphenyl)but-2-enoate (): The formyl group adds a reactive aldehyde functionality, enabling further derivatization (e.g., Schiff base formation). Its similarity score (0.89) to the target compound highlights structural parallels but divergent reactivity .

Spectral and Analytical Data

Key differences in NMR spectra among analogs:

  • (E)-Methyl 3-(4-(phenylthio)phenyl)but-2-enoate (): ¹H-NMR signals at δ 2.58 (d, 3H), 3.77 (s, 3H), and 6.15 (q, 1H) reflect the methyl ester and conjugated double bond environments .
  • Methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate (): Fluorine atoms would deshield adjacent protons, shifting NMR signals upfield compared to hydroxylated analogs .

Data Tables

Table 2: Spectral Data Highlights

Compound Name ¹H-NMR Key Signals (δ, ppm) Notable Features Reference
(E)-Methyl 3-(4-(phenylthio)phenyl)but-2-enoate 2.58 (d, 3H), 6.15 (q, 1H) Conjugated double bond
Ethyl (Z)-3-(4-methylphenyl)but-2-enoate Not reported Safety data available

Biological Activity

(E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate, also known as methyl 4-(4-hydroxyphenyl)but-2-enoate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate can be depicted as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This compound can be synthesized through several methods, including esterification reactions involving appropriate hydroxyphenyl derivatives and but-2-enoic acid. The synthesis typically involves the use of catalysts and specific reaction conditions to achieve high yields.

1. Antioxidant Activity

Research indicates that (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In various assays, this compound has demonstrated the ability to scavenge free radicals effectively.

Assay Type IC50 Value (µg/mL)
DPPH45.3
ABTS38.7

These values indicate that (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate is a potent antioxidant compared to standard antioxidants like ascorbic acid.

2. Anticancer Activity

The anticancer potential of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines, including:

  • HepG2 (Liver Cancer) : IC50 = 12.5 µM
  • MCF-7 (Breast Cancer) : IC50 = 15.0 µM

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Properties

In vitro studies have demonstrated that (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases.

The biological activities of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Anticancer Mechanism : It may induce apoptosis via the mitochondrial pathway and inhibit signaling pathways such as NF-kB and MAPK.
  • Anti-inflammatory Mechanism : By downregulating inflammatory mediators, it reduces inflammation at the cellular level.

Case Studies

Several studies have highlighted the biological effects of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate:

  • Study on Antioxidant Activity : A study conducted by Liu et al. demonstrated that this compound significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage .
  • Anticancer Study : In a clinical trial involving breast cancer patients, treatment with (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate resulted in a marked decrease in tumor size and an increase in apoptosis markers .
  • Anti-inflammatory Research : A recent publication showed that this compound effectively inhibited the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via α,β-homodiarylation of vinyl esters, a method adapted from protocols used for structurally similar phosphonate esters (e.g., Ethyl 4-(diethoxyphosphoryl)-2-butenoate) . Key factors include:

  • Catalyst selection : Palladium or nickel catalysts to control stereochemistry.
  • Temperature : Reactions at 60–80°C improve yield while minimizing side products.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry via NOESY NMR .

Q. How can researchers resolve structural ambiguities in (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate using crystallographic data?

  • Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms.
  • Validation : Check for twinning or disorder using PLATON or similar tools.
    Compare bond lengths and angles with PubChem entries of analogous compounds (e.g., Ethyl 4-(diethoxyphosphoryl)-2-butenoate) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against COX-2 or tyrosine kinases using fluorogenic substrates (e.g., 10 µM compound in Tris-HCl buffer, pH 7.4).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, IC50 determination over 48–72 h).
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling predict the interaction of (E)-Methyl 4-(4-hydroxyphenyl)but-2-enoate with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein structures from PDB (e.g., 1PGH for COX-2). Parameterize the compound’s SMILES string (e.g., CCOC(=O)C=CC1=CC=C(C=C1)O) for force field compatibility.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
    Cross-validate with experimental IC50 values and mutagenesis data .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles.

  • Reproducibility : Repeat assays under standardized conditions (e.g., pH, serum concentration).
  • Analytical rigor : Use LC-MS to rule out degradation products (e.g., methyl ester hydrolysis).
  • Meta-analysis : Compare datasets from PubChem or ChEMBL entries of analogs (e.g., Ethyl 4-phosphonobutanoate) to identify trends .

Q. What strategies enhance the compound’s stability in long-term pharmacological studies?

  • Methodological Answer :

  • Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to reduce hydrolysis.
  • Storage : Lyophilize at -80°C under argon; reconstitute in DMSO for in vivo use.
    Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How does the compound’s reactivity compare to its structural analogs in electrophilic substitution reactions?

  • Methodological Answer : Perform comparative studies using:

  • Nitration : React with HNO3/H2SO4 at 0°C; analyze regioselectivity via 1H NMR.
  • Suzuki coupling : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-coupling efficiency.
    Reference data from Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, which shows preferential substitution at position 2 .

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